molecular formula C14H21N B13303650 N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine

N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13303650
M. Wt: 203.32 g/mol
InChI Key: WTCQMJQWFBQPQC-UHFFFAOYSA-N
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Description

N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol It is a derivative of tetrahydronaphthalene, featuring a butyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with butyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C14H21N/c1-2-3-11-15-14-10-6-8-12-7-4-5-9-13(12)14/h4-5,7,9,14-15H,2-3,6,8,10-11H2,1H3

InChI Key

WTCQMJQWFBQPQC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CCCC2=CC=CC=C12

Origin of Product

United States

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